Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-
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Overview
Description
Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)-: is a heterocyclic organic compound that contains a piperidine ring substituted with a tetrazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)- typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Substitution Reaction: The chlorophenyl group is introduced through a substitution reaction, where a chlorobenzene derivative reacts with the tetrazole intermediate.
Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction involving an appropriate amine and aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Amines derived from the tetrazole ring.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Receptor Binding: It may act as a ligand for certain receptors, influencing biological processes.
Medicine:
Drug Development: The compound is of interest in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of new agrochemicals for pest control.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-carboxamide share the piperidine ring structure.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share the tetrazole ring structure.
Chlorophenyl Derivatives: Compounds such as 4-chlorobenzylamine and 4-chlorophenylacetic acid share the chlorophenyl group.
Uniqueness: Piperidine, 1-(2-(5-(4-chlorophenyl)-2H-tetrazol-2-yl)ethyl)- is unique due to the combination of the piperidine, tetrazole, and chlorophenyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
158553-42-5 |
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Molecular Formula |
C14H18ClN5 |
Molecular Weight |
291.78 g/mol |
IUPAC Name |
1-[2-[5-(4-chlorophenyl)tetrazol-2-yl]ethyl]piperidine |
InChI |
InChI=1S/C14H18ClN5/c15-13-6-4-12(5-7-13)14-16-18-20(17-14)11-10-19-8-2-1-3-9-19/h4-7H,1-3,8-11H2 |
InChI Key |
CNNSJQHWOZKFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2N=C(N=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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